5-phenyldiazenylpyrimidine-2,4,6-triamine
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Overview
Description
5-phenyldiazenylpyrimidine-2,4,6-triamine is a compound that belongs to the class of diazines, specifically pyrimidines. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a phenyl group attached to a diazenyl moiety, which is further connected to a pyrimidine ring substituted with three amino groups at positions 2, 4, and 6. The molecular formula of this compound is C10H11N7 .
Preparation Methods
The synthesis of 5-phenyldiazenylpyrimidine-2,4,6-triamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,6-dichloro-2-methylthiopyrimidine.
Substitution Reaction: The 4,6-dichloro-2-methylthiopyrimidine undergoes sequential substitution reactions under Suzuki conditions using phenylboronic acid in the presence of triphenylphosphine and palladium acetate.
Formation of Intermediate: This results in the formation of an intermediate compound, which is then further reacted with appropriate reagents to introduce the diazenyl and amino groups.
Final Product: The final product, this compound, is obtained after purification and characterization.
Chemical Reactions Analysis
5-phenyldiazenylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups at positions 2, 4, and 6 can undergo substitution reactions with electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
5-phenyldiazenylpyrimidine-2,4,6-triamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-phenyldiazenylpyrimidine-2,4,6-triamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
5-phenyldiazenylpyrimidine-2,4,6-triamine can be compared with other similar compounds such as:
2,4,6-triaminopyrimidine: This compound lacks the phenyl and diazenyl groups, making it less complex and potentially less versatile in its applications.
5-phenylazo-2,4,6-triaminopyrimidine: Similar to this compound but with different substituents, leading to variations in chemical reactivity and biological activity.
2,4,6-trisubstituted pyrimidines: These compounds have different substituents at positions 2, 4, and 6, resulting in diverse chemical and biological properties
Properties
CAS No. |
2227-25-0 |
---|---|
Molecular Formula |
C10H11N7 |
Molecular Weight |
229.24 g/mol |
IUPAC Name |
5-phenyldiazenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H11N7/c11-8-7(9(12)15-10(13)14-8)17-16-6-4-2-1-3-5-6/h1-5H,(H6,11,12,13,14,15) |
InChI Key |
NGELHFCRZYMVNZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(N=C(N=C2N)N)N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(N=C(N=C2N)N)N |
2227-25-0 | |
Synonyms |
2,4,6-triamino-5-phenylazopyrimidine 2,4,6-triaminopyrimidyl-5-azobenzene IOB 207 IOB-207 |
Origin of Product |
United States |
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